molecular formula C11H16BrClN2O B5162561 (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine

(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine

Cat. No. B5162561
M. Wt: 307.61 g/mol
InChI Key: ZDAWORQOGMXJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine, also known as BCA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BCA is a derivative of 2-(2-bromo-6-chloro-4-methylphenoxy)ethylamine and 2-aminoethanol.

Mechanism of Action

The mechanism of action of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine is not well understood. However, it has been suggested that (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine may act by inhibiting the synthesis of DNA and RNA, which are essential for cell growth and division. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine may also interfere with the function of enzymes that are involved in cell metabolism and signaling pathways.
Biochemical and Physiological Effects
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been found to have biochemical and physiological effects on cells. It has been shown to induce apoptosis, which is a process of programmed cell death. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has also been found to inhibit the migration and invasion of cancer cells, which are essential for tumor metastasis. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been shown to affect the expression of genes that are involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine in lab experiments is its potent antimicrobial, antifungal, and anticancer properties. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been found to be effective against different bacterial and fungal strains and has shown promising results in inhibiting the growth of cancer cells. However, one of the limitations of using (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine in lab experiments is its toxicity. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been found to be toxic to normal cells at high concentrations.

Future Directions

For the study of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine include investigating its mechanism of action in more detail, studying its pharmacokinetics and pharmacodynamics in vivo, evaluating its safety and toxicity in vivo, and exploring its potential applications in different fields.

Synthesis Methods

The synthesis of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine involves the reaction of 2-(2-bromo-6-chloro-4-methylphenoxy)ethylamine with 2-aminoethanol. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained by purification using column chromatography.

Scientific Research Applications

(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been tested against different bacterial and fungal strains and has been found to be effective against them. It has also been tested against different cancer cell lines and has shown promising results in inhibiting their growth.

properties

IUPAC Name

N'-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrClN2O/c1-8-6-9(12)11(10(13)7-8)16-5-4-15-3-2-14/h6-7,15H,2-5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAWORQOGMXJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCNCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.